molecular formula C13H18O4 B14272674 Ethyl 2-[(benzyloxy)methoxy]propanoate CAS No. 174621-62-6

Ethyl 2-[(benzyloxy)methoxy]propanoate

Cat. No.: B14272674
CAS No.: 174621-62-6
M. Wt: 238.28 g/mol
InChI Key: XAVWJEZLIYXGNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(benzyloxy)methoxy]propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features a benzyloxy group, which is a benzene ring attached to an oxygen atom, and a methoxy group, which is a methyl group attached to an oxygen atom. The presence of these groups makes it a versatile compound in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-[(benzyloxy)methoxy]propanoate can be synthesized through several methods. One common approach is the esterification of 2-[(benzyloxy)methoxy]propanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.

Another method involves the reaction of 2-[(benzyloxy)methoxy]propanoic acid chloride with ethanol. This method is often preferred in industrial settings due to its higher yield and faster reaction time.

Industrial Production Methods

In an industrial setting, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(benzyloxy)methoxy]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products

    Hydrolysis: 2-[(benzyloxy)methoxy]propanoic acid and ethanol.

    Reduction: 2-[(benzyloxy)methoxy]propanol.

    Substitution: Various substituted benzyloxy derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[(benzyloxy)methoxy]propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-[(benzyloxy)methoxy]propanoate primarily involves its hydrolysis to form 2-[(benzyloxy)methoxy]propanoic acid and ethanol. The ester bond is cleaved by nucleophilic attack from water, facilitated by an acid or base catalyst . The benzyloxy group can also participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles .

Comparison with Similar Compounds

Ethyl 2-[(benzyloxy)methoxy]propanoate can be compared to other esters with similar structures:

These comparisons highlight the unique combination of functional groups in this compound, which contribute to its versatility and wide range of applications.

Properties

CAS No.

174621-62-6

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

ethyl 2-(phenylmethoxymethoxy)propanoate

InChI

InChI=1S/C13H18O4/c1-3-16-13(14)11(2)17-10-15-9-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3

InChI Key

XAVWJEZLIYXGNG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)OCOCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.